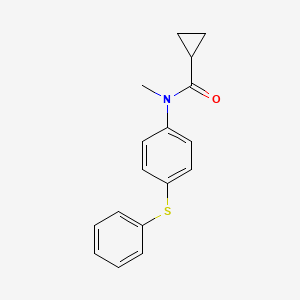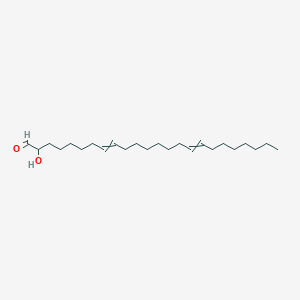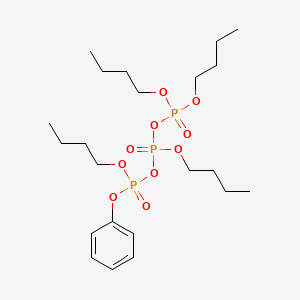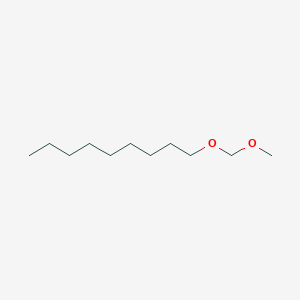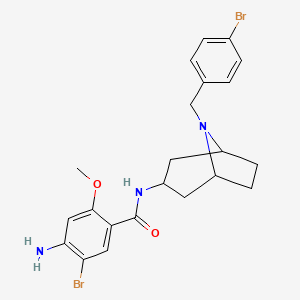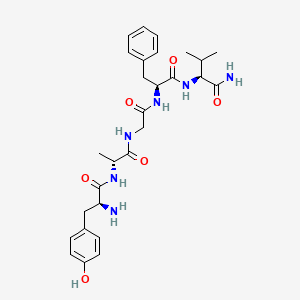
Benz(a)anthracene-10,11-diol, 4-fluoro-10,11-dihydro-7-(hydroxymethyl)-12-methyl-, trans-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benz(a)anthracene-10,11-diol, 4-fluoro-10,11-dihydro-7-(hydroxymethyl)-12-methyl-, trans- is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs). This compound is characterized by its multi-ring structure, which includes a benzene ring fused to an anthracene moiety. The presence of hydroxyl, fluoro, and methyl groups adds to its chemical diversity and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene-10,11-diol, 4-fluoro-10,11-dihydro-7-(hydroxymethyl)-12-methyl-, trans- typically involves multi-step organic reactions. The process often starts with the preparation of the anthracene core, followed by the introduction of functional groups through various chemical reactions such as halogenation, hydroxylation, and methylation. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are designed to optimize the efficiency and cost-effectiveness of the production process. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Benz(a)anthracene-10,11-diol, 4-fluoro-10,11-dihydro-7-(hydroxymethyl)-12-methyl-, trans- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the fluoro or hydroxyl groups.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as solvent choice, temperature, and reaction time are critical to achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Wissenschaftliche Forschungsanwendungen
Benz(a)anthracene-10,11-diol, 4-fluoro-10,11-dihydro-7-(hydroxymethyl)-12-methyl-, trans- has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and properties of PAHs.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of Benz(a)anthracene-10,11-diol, 4-fluoro-10,11-dihydro-7-(hydroxymethyl)-12-methyl-, trans- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The presence of functional groups like hydroxyl and fluoro enhances its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benz(a)anthracene-10,11-diol
- Benz(a)anthracene-4-fluoro-10,11-dihydro-7-(hydroxymethyl)-12-methyl-
- Benz(a)anthracene-10,11-dihydro-7-(hydroxymethyl)-12-methyl-
Uniqueness
Benz(a)anthracene-10,11-diol, 4-fluoro-10,11-dihydro-7-(hydroxymethyl)-12-methyl-, trans- stands out due to the combination of its functional groups, which confer unique chemical and biological properties
Eigenschaften
CAS-Nummer |
80782-85-0 |
|---|---|
Molekularformel |
C20H17FO3 |
Molekulargewicht |
324.3 g/mol |
IUPAC-Name |
(10S,11S)-4-fluoro-7-(hydroxymethyl)-12-methyl-10,11-dihydrobenzo[a]anthracene-10,11-diol |
InChI |
InChI=1S/C20H17FO3/c1-10-18-12-3-2-4-16(21)11(12)5-6-13(18)15(9-22)14-7-8-17(23)20(24)19(10)14/h2-8,17,20,22-24H,9H2,1H3/t17-,20+/m0/s1 |
InChI-Schlüssel |
AHTSKVYCPCCQJQ-FXAWDEMLSA-N |
Isomerische SMILES |
CC1=C2C3=C(C=CC2=C(C4=C1[C@@H]([C@H](C=C4)O)O)CO)C(=CC=C3)F |
Kanonische SMILES |
CC1=C2C3=C(C=CC2=C(C4=C1C(C(C=C4)O)O)CO)C(=CC=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



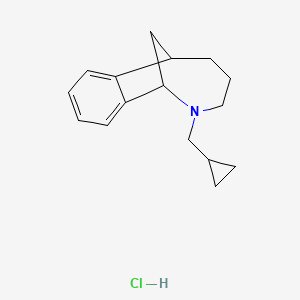
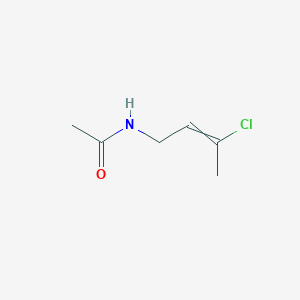

![4-Methoxy-8,8-dimethylbicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14433608.png)
